molecular formula C13H16O4 B14328582 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one CAS No. 106814-18-0

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one

Katalognummer: B14328582
CAS-Nummer: 106814-18-0
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: ILDWUXRNQDNMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is an organic compound that features a furan ring fused with a cyclohexenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclohexenone ring: This can be achieved through aldol condensation followed by cyclization.

    Introduction of the methoxy group: This step might involve methylation using reagents like dimethyl sulfate or methyl iodide.

    Formation of the furan ring: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme inhibition: The compound could bind to and inhibit the activity of specific enzymes.

    Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could intercalate with nucleic acids, affecting gene expression or replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methoxyphenyl)-2-butanone: A compound with a similar methoxy group but different core structure.

    2,5-Dimethylfuran: A furan derivative with different substituents.

    Cyclohexenone derivatives: Compounds with similar cyclohexenone moieties but different functional groups.

Uniqueness

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is unique due to its specific combination of a furan ring and a methoxy-substituted cyclohexenone. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

106814-18-0

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

3-(4-methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)-2H-furan-5-one

InChI

InChI=1S/C13H16O4/c1-8-10(16-3)4-5-13(2,12(8)15)9-6-11(14)17-7-9/h6H,4-5,7H2,1-3H3

InChI-Schlüssel

ILDWUXRNQDNMED-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CCC(C1=O)(C)C2=CC(=O)OC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.